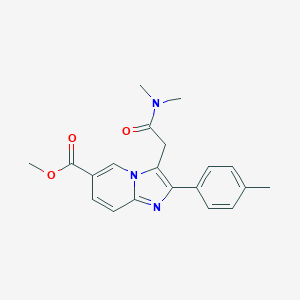
Zolpidem 6-Carboxylic Acid Methyl Ester
Cat. No. B029162
Key on ui cas rn:
917252-81-4
M. Wt: 351.4 g/mol
InChI Key: PJGUQNRCDQDKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08673652B2
Procedure details


O-(1H-Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (7.752 g, 20.48 mmol), 1-hydroxybenzotriazole (0.92 g, 6.8 mmol) and n,n-ethyldiisopropylamine (4.8 ml, 27.76 mmol) were added to a suspension of 5 (4.4 g, 13.6 mmol) in dichloromethane (200 ml). The solution was stirred for 30 min under nitrogen, dimethylamine (2M in THF, 9.33 ml, 28.0 mmol) added and the mixture stirred at room temperature for 3 hr. Dichloromethane (200 ml) was added, and the solution washed with HCl (0.5M), saturated NaCl solution, and 10% NaHCO3 solution. The organic phase was dried over MgSO4 and solvent evaporated to give a light cream solid methyl 3-dimethylcarbamoylmethyl-2-(4-tolyl)imidazo[1,2-a]pyridine-6-carboxylate 6 (3.2 g, 67%).
Quantity
7.752 g
Type
reactant
Reaction Step One


[Compound]
Name
n,n-ethyldiisopropylamine
Quantity
4.8 mL
Type
reactant
Reaction Step One

Name
5
Quantity
4.4 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2N=N1.ON1C2C=CC=C[C:29]=2N=N1.[CH3:35][O:36][C:37]([C:39]1[CH:40]=[CH:41][C:42]2[N:43]([C:45]([CH2:55][C:56]([OH:58])=O)(C3C=CC(C)=CC=3)[CH2:46][N:47]=2)[CH:44]=1)=[O:38].[CH3:59][NH:60][CH3:61]>ClCCl>[CH3:59][N:60]([CH3:61])[C:56]([CH2:55][C:45]1[N:43]2[CH:44]=[C:39]([C:37]([O:36][CH3:35])=[O:38])[CH:40]=[CH:41][C:42]2=[N:47][C:46]=1[C:11]1[CH:12]=[CH:13][C:14]([CH3:29])=[CH:15][CH:16]=1)=[O:58] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.752 g
|
|
Type
|
reactant
|
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
|
|
Name
|
|
|
Quantity
|
0.92 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
[Compound]
|
Name
|
n,n-ethyldiisopropylamine
|
|
Quantity
|
4.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
5
|
|
Quantity
|
4.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1C=CC=2N(C1)C(CN2)(C2=CC=C(C=C2)C)CC(=O)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
9.33 mL
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for 30 min under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred at room temperature for 3 hr
|
|
Duration
|
3 h
|
WASH
|
Type
|
WASH
|
|
Details
|
the solution washed with HCl (0.5M), saturated NaCl solution, and 10% NaHCO3 solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over MgSO4 and solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(=O)CC1=C(N=C2N1C=C(C=C2)C(=O)OC)C2=CC=C(C=C2)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.2 g | |
| YIELD: PERCENTYIELD | 67% | |
| YIELD: CALCULATEDPERCENTYIELD | 133.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
